TP-1287

Beschreibung

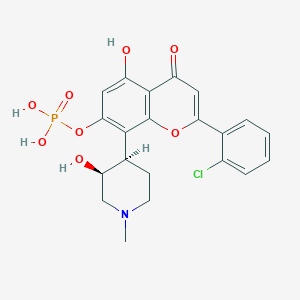

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2044686-42-0 |

|---|---|

Molekularformel |

C21H21ClNO8P |

Molekulargewicht |

481.8 g/mol |

IUPAC-Name |

[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl] dihydrogen phosphate |

InChI |

InChI=1S/C21H21ClNO8P/c1-23-7-6-12(16(26)10-23)19-18(31-32(27,28)29)9-15(25)20-14(24)8-17(30-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,16,25-26H,6-7,10H2,1H3,(H2,27,28,29)/t12-,16+/m0/s1 |

InChI-Schlüssel |

YRNFLVUMZIRYKY-BLLLJJGKSA-N |

Isomerische SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |

Kanonische SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of TP-1287: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-1287 is a clinical-stage, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action centers on the disruption of transcriptional regulation in cancer cells, leading to the downregulation of key survival proteins and subsequent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction to this compound

This compound is designed to overcome the formulation and bioavailability challenges of its active moiety, alvocidib. As an oral prodrug, this compound is enzymatically converted to alvocidib in the body, allowing for systemic delivery and sustained target engagement.[1][2] Alvocidib itself is a flavonoid-derived small molecule that has demonstrated potent anti-cancer activity in a variety of preclinical models and clinical trials.[1][2] The primary molecular target of alvocidib is CDK9, a key regulator of transcriptional elongation.[1][2]

Core Mechanism of Action

The mechanism of action of this compound can be dissected into a series of sequential events, from its conversion to the active drug to the ultimate induction of apoptosis in cancer cells.

Prodrug Conversion

Following oral administration, this compound is absorbed and undergoes enzymatic hydrolysis, which removes the phosphate group to release the active drug, alvocidib.[3] This conversion is a critical step that enhances the oral bioavailability and pharmacokinetic profile of the compound.[1][2]

Inhibition of CDK9

Alvocidib functions as a potent inhibitor of CDK9 by competing with ATP for binding to the kinase's active site.[3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[2]

Disruption of Transcriptional Elongation

The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[4] This phosphorylation event is a crucial signal for RNAPII to transition from a paused state to productive transcriptional elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[4] By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII at Ser2, leading to a global suppression of transcription.[1][2]

Downregulation of Key Oncogenes and Anti-Apoptotic Proteins

The transcriptional suppression induced by alvocidib has a particularly profound effect on genes with short mRNA and protein half-lives, many of which are critical for cancer cell survival. Two of the most important downstream targets are the proto-oncogene c-MYC and the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][3] The continuous transcription of these genes is essential for the growth and survival of many cancer types. By inhibiting their transcription, alvocidib leads to a rapid depletion of c-MYC and MCL-1 proteins.[1][3]

Induction of Apoptosis

The downregulation of MCL-1, a key member of the BCL-2 family of anti-apoptotic proteins, is a critical event in the mechanism of action of this compound.[3] The loss of MCL-1 unleashes the pro-apoptotic activity of other BCL-2 family members, such as BAK and BAX, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death (apoptosis).[3]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active form, alvocidib.

Table 1: Preclinical In Vitro and In Vivo Efficacy

| Parameter | Model System | Value | Reference |

| Alvocidib IC50 | Ewing Sarcoma Cell Lines | 68 - 125 nM | Not explicitly cited |

| MCL-1 Inhibition | Preclinical Models | 61.7% | [1][2] |

| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (2.5 mg/kg) | 56.0% | [3] |

| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (7.5 mg/kg) | 76.6% | [3] |

| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (15 mg/kg) | 93.9% | [3] |

Table 2: Phase 1 Clinical Trial Pharmacokinetics (this compound)

| Parameter | Dose | Value | Reference |

| Plasma Cmax | 11 mg | 80 ng/mL | [1][2] |

| Plasma AUC | Not Specified | Dose-dependent increase | [5] |

| Half-life | Not Specified | 4.4 hours | [1][2] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound is converted to alvocidib, which inhibits CDK9, leading to apoptosis.

Illustrative Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Experimental Protocols (Illustrative Examples)

The following are representative protocols for key experiments used to characterize the mechanism of action of CDK9 inhibitors like alvocidib. Note: These are illustrative examples, and specific details may vary from the actual studies performed for this compound.

In Vivo Xenograft Model for Sarcoma

-

Cell Lines: Human sarcoma cell lines (e.g., Ewing sarcoma, rhabdomyosarcoma) are cultured in appropriate media.

-

Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, are used.

-

Tumor Implantation: 1-5 x 10^6 sarcoma cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 2.5, 7.5, 15 mg/kg) daily. The control group receives a vehicle control.

-

Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for MCL-1 and phospho-RNAPII).

Flow Cytometry for Phospho-RNA Polymerase II

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a Ficoll-Paque gradient.

-

Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer and then permeabilized with a methanol-based buffer to allow for intracellular antibody staining.

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the Serine 2 phosphorylated form of the RNA Polymerase II C-terminal domain. A DNA dye (e.g., DAPI or Hoechst) is also included for cell cycle analysis.

-

Data Acquisition: Samples are analyzed on a flow cytometer, and the fluorescence intensity of the phospho-RNAPII antibody is measured in individual cells.

-

Data Analysis: The geometric mean fluorescence intensity (gMFI) of the phospho-RNAPII signal is quantified and compared between treated and untreated samples to determine the extent of CDK9 inhibition.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on transcriptional addiction. Its mechanism of action, centered on the potent inhibition of CDK9 by its active metabolite alvocidib, leads to the suppression of critical oncogenic and anti-apoptotic pathways, ultimately resulting in tumor cell death. The preclinical and clinical data gathered to date support the continued development of this compound as a novel oral agent for the treatment of various malignancies. Further research will continue to elucidate the full potential of this compound and its role in the evolving landscape of cancer therapeutics.

References

TP-1287: An In-Depth Technical Guide to an Oral Prodrug of the CDK9 Inhibitor Alvocidib

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-1287 is an investigately, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] Alvocidib's clinical utility has been hampered by its poor solubility and need for intravenous administration. This compound was developed to overcome these limitations, offering the potential for a more convenient oral dosing regimen and sustained target engagement.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Rationale for a this compound Prodrug Strategy

Alvocidib is a synthetic flavonoid that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs), with a particular affinity for CDK9.[4][5] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a key step in transcriptional elongation.[4] By inhibiting CDK9, alvocidib prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and c-MYC, leading to cell cycle arrest and apoptosis in various cancer cells.[2][6]

Despite its promising anti-cancer activity, the clinical development of alvocidib has been challenging due to its low aqueous solubility at neutral pH, necessitating intravenous administration.[2] To address this, this compound was synthesized as a phosphate prodrug of alvocidib.[2] This modification significantly enhances its solubility across a wide pH range, enabling efficient oral absorption.[2] Following oral administration, this compound is enzymatically cleaved in vivo to release the active moiety, alvocidib.[1][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CDK9 by its active metabolite, alvocidib.

-

Conversion to Alvocidib: this compound is a phosphate prodrug that is enzymatically hydrolyzed to yield alvocidib.[6][7]

-

CDK9 Inhibition: Alvocidib binds to the ATP-binding site of CDK9, preventing the phosphorylation of its substrates.[7][8]

-

Transcriptional Repression: Inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain leads to a reduction in the transcription of genes with short half-lives, including critical anti-apoptotic and oncogenic factors.[6]

-

Downregulation of MCL-1 and c-MYC: Key downstream targets of CDK9 inhibition are the anti-apoptotic protein MCL-1 and the proto-oncogene c-MYC.[5][6] Their downregulation is a primary driver of the apoptotic response in cancer cells.

-

Apoptosis Induction: The reduction in anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to programmed cell death in malignant cells.[6]

Signaling Pathways

The following diagram illustrates the core signaling pathway affected by this compound-derived alvocidib.

Caption: this compound is converted to alvocidib, which inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis.

Further research suggests that alvocidib's effects may also intersect with other signaling pathways, including NF-κB and STAT3, which are often dysregulated in cancer.[9][10]

Quantitative Data

Comparative Solubility

This compound demonstrates significantly improved solubility over alvocidib, particularly at neutral and basic pH, which is crucial for oral absorption.

| Compound | pH 2.2 | pH 4.5 | pH 6.8 | pH 8.7 |

| This compound | 1.5 mg/mL | 1.8 mg/mL | 9.5 mg/mL | 9.3 mg/mL |

| Alvocidib | 4.4 mg/mL | 1.3 mg/mL | 0.02 mg/mL | 0.02 mg/mL |

| Data from preclinical studies.[2] |

Preclinical Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in mice following oral administration of this compound demonstrated efficient conversion to alvocidib and high oral bioavailability.

| Parameter | Value |

| Cmax (alvocidib) | 1922.7 ng/mL |

| t1/2 (alvocidib) | 4.4 hr |

| Oral Bioavailability (%F) | 182.3% |

| Compared to intravenous alvocidib.[2] |

Preclinical Efficacy (Xenograft Models)

This compound has shown significant anti-tumor efficacy in various preclinical cancer models.

| Model | Dose | Outcome |

| MV4-11 AML Xenograft | 7.5 mg/kg | 109.1% Tumor Growth Inhibition (%TGI) |

| MV4-11 AML Xenograft | Not specified | 61.7% inhibition of MCL-1 |

| RPMI-8226 Multiple Myeloma Xenograft | 2.5 mg/kg | 56.0% TGI |

| 7.5 mg/kg | 76.6% TGI | |

| 15 mg/kg | 93.9% TGI | |

| Data from various preclinical studies.[2][11] |

Phase 1 Clinical Trial Data (Advanced Solid Tumors)

A first-in-human, Phase 1 dose-escalation study of oral this compound has been conducted in patients with advanced solid tumors.

| Parameter | Value (Cohort 6) |

| This compound Plasma Cmax | 80 ng/mL |

| This compound Plasma AUC | 499.3 ng*h/mL |

| Data from patients enrolled between December 2018 and January 2020.[12] |

Clinical Benefit Observed: [12]

-

Sarcoma: 1 patient with a partial response (15+ cycles)

-

Renal Cell Carcinoma: 1 patient with stable disease (7+ cycles)

-

Bladder Cancer: 2 patients with stable disease (6 and 8 cycles)

Experimental Protocols

In Vitro CDK9 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of alvocidib (derived from this compound) against CDK9.

Caption: A generalized workflow for determining the in vitro inhibitory activity of alvocidib on CDK9.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Reconstitute recombinant human CDK9/Cyclin T1 enzyme in kinase buffer.

-

Prepare a stock solution of ATP (e.g., 10 mM) and a suitable substrate (e.g., a synthetic peptide).

-

Create a serial dilution of alvocidib in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted alvocidib or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except for the negative control.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each alvocidib concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Phospho-RNA Polymerase II Flow Cytometry Assay

This protocol describes the measurement of phosphorylated RNA Polymerase II in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.[12]

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood from patients at specified time points.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS.

-

-

Cell Fixation and Permeabilization:

-

Fix the cells by adding 1.5-4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Permeabilize the cells by adding ice-cold methanol and incubating on ice or at -20°C for at least 30 minutes.

-

-

Antibody Staining:

-

Wash the permeabilized cells with staining buffer.

-

Resuspend the cells in staining buffer and add a fluorescently conjugated antibody specific for the phosphorylated form of RNA Polymerase II (e.g., anti-pSer2-RNAPII).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in staining buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-RNA Polymerase II signal.

-

Mouse Xenograft Model for Efficacy Studies

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of orally administered this compound.

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Detailed Methodology:

-

Cell Implantation:

-

Culture a suitable cancer cell line (e.g., MV4-11 for AML).

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral gavage.

-

Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volumes with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for MCL-1.

-

MCL-1 Expression by Western Blot

This protocol describes the analysis of MCL-1 protein levels in tumor tissue from xenograft models.

Detailed Methodology:

-

Protein Extraction:

-

Homogenize the excised tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MCL-1.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze the band intensities to quantify the levels of MCL-1, normalizing to a loading control such as β-actin.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cancer cells treated with alvocidib in vitro.

Detailed Methodology:

-

Cell Treatment:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of alvocidib or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional binding buffer to each sample.

-

Analyze the samples on a flow cytometer.

-

Distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

-

Conclusion

This compound represents a promising advancement in the development of CDK9 inhibitors. As an oral prodrug of alvocidib, it overcomes the significant formulation and administration challenges associated with the parent compound. Preclinical and early clinical data demonstrate that this compound is efficiently converted to alvocidib, exhibits a favorable pharmacokinetic profile, and has encouraging anti-tumor activity in various cancer models. The continued clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in treating cancers that are dependent on the CDK9-mediated transcriptional regulation of key survival proteins.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

- 4. ascopubs.org [ascopubs.org]

- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scientificarchives.com [scientificarchives.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

TP-1287: A Technical Guide to its CDK9 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP-1287 is an orally bioavailable phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor, alvocidib.[1] Its mechanism of action centers on the targeted inhibition of CDK9, a key regulator of transcriptional elongation. By impeding the function of CDK9, this compound effectively downregulates the expression of critical anti-apoptotic proteins and oncogenes, such as MCL-1 and c-MYC, respectively. This targeted approach leads to the induction of apoptosis in a variety of tumor cells, positioning this compound as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the CDK9 inhibition pathway by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

The CDK9 Inhibition Pathway of this compound

This compound is administered as a prodrug and is enzymatically hydrolyzed in the body to its active form, alvocidib.[1] Alvocidib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of CDK9.

Mechanism of Action:

-

Enzymatic Conversion: Following oral administration, the phosphate group of this compound is cleaved by endogenous phosphatases, releasing the active drug, alvocidib.

-

ATP-Competitive Inhibition of CDK9: Alvocidib functions as an ATP-competitive inhibitor of CDK9. It binds to the ATP-binding pocket of the CDK9 enzyme, preventing the binding of ATP and thereby blocking its kinase activity.[1]

-

Inhibition of RNA Polymerase II Phosphorylation: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII.[2][3]

-

Transcriptional Repression of Key Oncogenes: The lack of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[1][4]

-

Induction of Apoptosis: The downregulation of MCL-1 and c-MYC disrupts critical cell survival and proliferation pathways, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]

Caption: CDK9 Inhibition Pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data for alvocidib, the active metabolite of this compound.

Table 1: In Vitro Kinase Inhibition Profile of Alvocidib

| Kinase | IC50 (nM) |

| CDK1 | 20-100 |

| CDK2 | 20-100 |

| CDK4 | 20-100 |

| CDK6 | 20-100 |

| CDK9 | 20-100 |

| CDK7 | 875 |

| GSK-3 | 280 |

Source: Data compiled from multiple preclinical studies.[5]

Table 2: Alvocidib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| LNCaP | Prostate Cancer | 16 |

| K562 | Chronic Myelogenous Leukemia | 130 |

| HCT116 | Colon Cancer | 13 |

| A2780 | Ovarian Cancer | 15 |

| PC3 | Prostate Cancer | 10 |

| Mia PaCa-2 | Pancreatic Cancer | 36 |

| Hut78 | Cutaneous T-cell Lymphoma | <100 |

Source: Data compiled from multiple in vitro studies.[5][6]

Table 3: Preclinical Pharmacokinetics of this compound in Mice (Oral Administration)

| Parameter | Value |

| Tmax | 0.5 h |

| Cmax | 24.8 µM |

| AUC(0-24) | 60.3 µM·h |

| 12h Trough Level | 1.2 µM |

Source: Data from a preclinical study in pediatric cancer models.

Table 4: Clinical Trial Results of Alvocidib in Acute Myeloid Leukemia (AML)

| Clinical Trial ID | Phase | Treatment Regimen | Key Findings |

| NCT03298984 | I | Alvocidib + Cytarabine + Daunorubicin (7+3) | Recommended Phase 2 dose of alvocidib established. Overall complete remission (CR) rate of 69% in evaluable patients.[7][8] |

| NCT03563560 | I | Alvocidib + Cytarabine + Mitoxantrone (ACM) or A+7+3 | Acceptable safety profile in Japanese AML patients. CR/CRi rate of 66.7% with ACM regimen.[9] |

Source: Data from published clinical trial results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its active form, alvocidib.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound or Alvocidib

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of approximately 20,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.[10]

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound or alvocidib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][12]

-

Lysis and Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][12]

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate luminometer.[11][12]

-

Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control and plot cell viability against drug concentration to determine the IC50 value.

Caption: Cell Viability Assay Workflow.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as MCL-1, c-MYC, and phosphorylated RNA Polymerase II.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-phospho-RNAPII Ser2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane as before. Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]

Caption: Western Blotting Workflow.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group according to the desired dosing schedule. The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., by western blotting for p-RNAPII, MCL-1, and c-MYC).

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound represents a promising oral therapeutic strategy for cancers dependent on the CDK9 signaling pathway. Its ability to be administered orally as a prodrug, coupled with the potent and specific inhibition of CDK9 by its active metabolite alvocidib, provides a strong rationale for its continued clinical development. The downstream effects of CDK9 inhibition, namely the suppression of key oncogenic and anti-apoptotic proteins, translate into significant anti-tumor activity. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors.

References

- 1. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

- 2. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ph I Study of Alvocidib and Cytarabine/Daunorubicin (7+3) in Patients With Newly Diagnosed Acute Myeloid Leukemia (AML). [clin.larvol.com]

- 9. rsc.org [rsc.org]

- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 11. OUH - Protocols [ous-research.no]

- 12. ch.promega.com [ch.promega.com]

- 13. nacalai.com [nacalai.com]

- 14. benchchem.com [benchchem.com]

- 15. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of TP-1287 on c-MYC and MCL-1 Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-1287 is an investigational oral prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] This technical guide delves into the core mechanism of this compound's action, specifically its profound effect on the expression of the key proto-oncogene c-MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By inhibiting CDK9, this compound effectively downregulates the transcription of both c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in various cancer cells.[1][2][3] This guide provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction: this compound and the Role of CDK9 in Cancer

This compound is a clinical-stage pharmaceutical agent that, upon oral administration, is enzymatically converted to its active form, alvocidib.[1][4] Alvocidib functions as a potent inhibitor of CDK9, a key enzyme involved in the regulation of gene transcription.[1][5]

In many cancers, there is a dependency on the continuous transcription of certain genes that promote cell survival and proliferation. Key among these are the proto-oncogene c-MYC and the anti-apoptotic gene MCL-1. The expression of these genes is often driven by super-enhancers and is highly dependent on the activity of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional pausing to productive elongation.

By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short-lived mRNA transcripts, such as c-MYC and MCL-1.[1][6] This targeted downregulation of key oncogenic drivers forms the basis of this compound's anti-cancer activity.

Mechanism of Action: From CDK9 Inhibition to Apoptosis

The signaling pathway initiated by this compound culminates in the induction of apoptosis in cancer cells. The key steps are outlined below:

-

This compound Administration and Conversion: Oral this compound is absorbed and systemically converted to alvocidib.

-

CDK9 Inhibition: Alvocidib competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.

-

Inhibition of RNAPII Phosphorylation: The inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II.

-

Transcriptional Repression: This lack of phosphorylation leads to the stalling of RNAPII at the promoter regions of target genes, effectively repressing transcriptional elongation.

-

Downregulation of c-MYC and MCL-1: The transcription of genes with short half-lives, including c-MYC and MCL-1, is significantly reduced.

-

Induction of Apoptosis: The decrease in the anti-apoptotic protein MCL-1, coupled with the reduction of the pro-proliferative factor c-MYC, shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.

Caption: Mechanism of this compound action.

Preclinical Data: Quantitative Effects on c-MYC and MCL-1 Expression

Preclinical studies have demonstrated the potent activity of this compound and its active form, alvocidib, in downregulating c-MYC and MCL-1 expression across various cancer cell lines and in vivo models.

| Model System | Treatment | Effect on MCL-1 | Effect on c-MYC | Reference |

| Acute Myeloid Leukemia (AML) Cell Lines | Alvocidib | Two-fold decrease in protein levels | Downregulation of transcription | [7] |

| Multiple Myeloma (MM) Xenograft Model | This compound | Suppression of transcription | Not specified | [8] |

| Esophageal Adenocarcinoma Cell Lines | CDK9 Inhibitor (BAY1143572) | Downregulation of protein and mRNA levels | Downregulation of protein levels | [6][9] |

| B-cell Acute Lymphocytic Leukemia (B-ALL) Cells | CDK9 Inhibitor (SNS-032) | Not specified | Downregulation of protein levels | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on c-MYC and MCL-1 expression.

Western Blot Analysis for c-MYC and MCL-1 Protein Expression

This protocol is adapted for the analysis of protein level changes in response to CDK9 inhibition.

Objective: To quantify the changes in c-MYC and MCL-1 protein levels in cancer cells following treatment with this compound (or alvocidib).

Materials:

-

Cancer cell line of interest

-

This compound or alvocidib

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-c-MYC, anti-MCL-1, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or alvocidib for desired time points (e.g., 4, 8, 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control (β-actin or GAPDH).

Caption: Western Blot Workflow.

RT-qPCR for c-MYC and MCL-1 mRNA Expression

Objective: To measure the relative changes in c-MYC and MCL-1 mRNA levels in response to this compound treatment.

Materials:

-

Treated and control cells

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-MYC, MCL-1, and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells.

-

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA samples.

-

qPCR: Perform qPCR using specific primers for c-MYC, MCL-1, and the reference gene.

-

Analysis: Calculate the relative expression of c-MYC and MCL-1 using the ΔΔCt method, normalized to the reference gene.

Caption: RT-qPCR Workflow.

Conclusion

This compound represents a promising therapeutic strategy by targeting the fundamental process of transcriptional regulation in cancer cells. Its ability to potently downregulate the expression of key oncogenic drivers, c-MYC and MCL-1, through the inhibition of CDK9 provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the mechanism and therapeutic potential of this compound and other CDK9 inhibitors.

References

- 1. targetedonc.com [targetedonc.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. onclive.com [onclive.com]

- 5. Phase I study of alvocidib plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

preclinical research findings on TP-1287

An In-depth Technical Guide to the Preclinical Research Findings on TP-1287

Introduction

This compound, also known as alnuctamab, is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Alvocidib's clinical utility has been hampered by its poor solubility and requirement for intravenous administration.[5][6] this compound was developed to overcome these limitations, offering the potential for a more convenient oral dosing regimen while maintaining the therapeutic efficacy of alvocidib.[5][6] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.

Mechanism of Action

Upon oral administration, this compound is enzymatically hydrolyzed to its active moiety, alvocidib.[7][8] Alvocidib functions as a potent inhibitor of CDK9, a key regulator of transcription.[1][9] It binds to the ATP-binding site of CDK9, preventing the phosphorylation of RNA polymerase II.[1][7][8] This inhibition of transcriptional elongation leads to a rapid reduction in the messenger RNA (mRNA) levels of short-lived proteins that are critical for cancer cell survival, notably c-MYC and Myeloid Cell Leukemia-1 (MCL-1).[1][7][8] The downregulation of these key anti-apoptotic proteins ultimately induces cell cycle arrest and apoptosis in a variety of tumor cells.[1][2][8] Preclinical studies have shown that this compound treatment leads to dose-dependent reductions in phosphorylated RNA Polymerase II, confirming its on-target activity.[3][7]

Physicochemical Properties

A key advantage of this compound is its improved solubility over alvocidib, particularly at neutral and basic pH, which is crucial for oral absorption.[5]

Table 1: Solubility of this compound vs. Alvocidib at Various pH Levels

| Compound | pH 2.2 | pH 4.5 | pH 6.8 | pH 8.7 |

| This compound | 1.5 mg/mL | 1.8 mg/mL | 9.5 mg/mL | 9.3 mg/mL |

| Alvocidib | 4.4 mg/mL | 1.3 mg/mL | 0.02 mg/mL | 0.02 mg/mL |

| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |

Experimental Protocol: Solubility Assay

The solubility of this compound and alvocidib was determined at various pH levels.[5] While the specific buffer systems and incubation times are not detailed in the provided abstracts, a standard protocol would involve preparing saturated solutions of each compound in buffers of the specified pH. These solutions would be agitated for a defined period to ensure equilibrium is reached, followed by centrifugation or filtration to remove undissolved solids. The concentration of the dissolved compound in the supernatant or filtrate would then be measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that this compound is efficiently converted to alvocidib following oral administration, resulting in high oral bioavailability.[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Cmax (of alvocidib) | 1922.7 ng/mL |

| t1/2 (of alvocidib) | 4.4 hr |

| Oral Bioavailability (%F) | 182.3% (compared to intravenous alvocidib) |

| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |

Experimental Protocol: Pharmacokinetic Studies in Mice

Pharmacokinetic studies were conducted in mice to evaluate the oral delivery of this compound.[5] A cohort of mice was administered this compound orally. For comparison of bioavailability, another cohort received alvocidib via intravenous injection.[5] Blood samples were collected at various time points post-administration. Plasma concentrations of both this compound and its active metabolite, alvocidib, were determined using a validated bioanalytical method (likely LC-MS/MS). Pharmacokinetic parameters including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC) were calculated to determine the oral bioavailability (%F).[5]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including hematologic malignancies and solid tumors.[1][5][9][10]

Acute Myeloid Leukemia (AML) Model

In a mouse xenograft model using the MV4-11 AML cell line, oral administration of this compound resulted in potent tumor growth inhibition.[5]

Table 3: Efficacy of this compound in MV4-11 AML Mouse Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (%TGI) | Mcl-1 Inhibition |

| 7.5 | 109.1% | 61.7% |

| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |

Multiple Myeloma Model

This compound also showed dose-dependent tumor growth suppression in preclinical models of multiple myeloma.[9]

Table 4: Efficacy of this compound in Multiple Myeloma Mouse Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (%TGI) |

| 2.5 | 56.0% |

| 7.5 | 76.6% |

| 15 | 93.9% |

| Data sourced from Tyagi E, et al. Blood, 2018.[9] |

Other Solid Tumor Models

Preclinical studies have also indicated that this compound inhibits tumor growth in animal models of prostate, breast, and lung carcinomas, as well as Ewing sarcoma.[3][11][12]

Experimental Protocol: Mouse Xenograft Efficacy Studies

Efficacy studies were conducted using immunodeficient mice bearing subcutaneously implanted human cancer cells (e.g., MV4-11 for AML).[5] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally according to a defined dosing schedule.[5][9] Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition (%TGI). For pharmacodynamic assessments, tumors were excised at the end of the study, and the expression levels of biomarkers such as MCL-1 were quantified, typically by methods like Western blotting or immunohistochemistry, to confirm the drug's mechanism of action in vivo.[5]

References

- 1. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

- 2. Facebook [cancer.gov]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]

- 7. onclive.com [onclive.com]

- 8. targetedonc.com [targetedonc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound / Sumitomo Pharma [delta.larvol.com]

- 11. Research Portal [scholarship.miami.edu]

- 12. ascopubs.org [ascopubs.org]

TP-1287: A Novel Oral CDK9 Inhibitor for Ewing Sarcoma - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ewing sarcoma is an aggressive bone and soft-tissue cancer primarily affecting children and young adults, with a significant unmet medical need for novel therapeutic options, especially for patients with metastatic or relapsed disease.[1][2] TP-1287, an investigational oral phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor alvocidib, has emerged as a promising therapeutic candidate.[3][4] This technical guide provides a comprehensive overview of the preclinical data and clinical development of this compound for the treatment of Ewing sarcoma, with a focus on its mechanism of action, available quantitative data, and the design of key experiments.

Introduction to this compound

This compound is an orally bioavailable small molecule that is enzymatically hydrolyzed to its active form, alvocidib.[4] Alvocidib functions as a potent inhibitor of CDK9, a key regulator of transcription elongation.[3] By inhibiting CDK9, alvocidib disrupts the transcription of crucial anti-apoptotic and oncogenic proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and c-MYC, leading to apoptosis in cancer cells.[4][5] Recognizing its potential, the U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation and Rare Pediatric Disease Designation for the treatment of Ewing sarcoma.[3][5]

Mechanism of Action: Targeting Transcriptional Addiction in Ewing Sarcoma

The therapeutic rationale for targeting CDK9 in Ewing sarcoma is rooted in the cancer's dependency on the EWS-FLI1 fusion oncoprotein, which drives aberrant gene transcription.

-

CDK9 Inhibition: this compound, through its active metabolite alvocidib, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII).[4]

-

Transcriptional Repression: This inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, effectively shutting down the production of key survival proteins.

-

Downregulation of MCL-1 and c-MYC: Specifically, the transcription of anti-apoptotic protein MCL-1 and the oncogene c-MYC is significantly reduced.[4][5]

-

Induction of Apoptosis: The depletion of these critical survival factors triggers programmed cell death (apoptosis) in Ewing sarcoma cells.[4]

Below is a diagram illustrating the proposed signaling pathway of this compound in Ewing sarcoma.

Caption: Mechanism of action of this compound in Ewing sarcoma.

Preclinical Efficacy

In Vitro Studies

The cytotoxic activity of alvocidib, the active form of this compound, has been evaluated in various Ewing sarcoma cell lines.

Table 1: In Vitro Activity of Alvocidib in Ewing Sarcoma

| Cell Line / Model | Assay | IC50 (nM) | Treatment Duration |

| Ewing Sarcoma Cell Lines | CellTiter-Glo | 68 - 125 | 3 days |

| Patient-Derived Xenograft (PDX) Models | CellTiter-Glo | 27 - 160 | 6 days |

In Vivo Studies

This compound has demonstrated anti-tumor activity in a preclinical mouse model of Ewing sarcoma.

Table 2: In Vivo Efficacy of this compound in an A-673 Xenograft Model

| Animal Model | Treatment | Dose | Outcome |

| A-673 Xenograft | This compound | 2.5 mg/kg, QD | Tumor Growth Inhibition |

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not yet fully available in the public domain. However, based on common laboratory practices and available information, the following outlines the likely methodologies employed.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Caption: A generalized workflow for a cell viability assay.

Protocol Details:

-

Cell Seeding: Ewing sarcoma cells are seeded in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Compound Treatment: The following day, cells are treated with a serial dilution of alvocidib.

-

Incubation: Plates are incubated for a specified period (e.g., 3 or 6 days).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Caption: A generalized workflow for an in vivo xenograft study.

Protocol Details:

-

Cell Implantation: A-673 Ewing sarcoma cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 2.5 mg/kg, daily).

-

Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Clinical Development

This compound is currently being evaluated in a Phase 1, open-label, dose-escalation, and dose-expansion clinical trial (NCT03604783) in patients with advanced solid tumors.[3][4][6] The study includes a dose-expansion cohort specifically for patients with Ewing sarcoma.[6][7]

Table 3: Overview of the Phase 1 Clinical Trial (NCT03604783) - Ewing Sarcoma Cohort

| Phase | Study Design | Patient Population | Primary Objectives | Key Eligibility Criteria |

| Phase 1 (Dose Expansion) | Open-label, non-randomized | Patients with advanced or metastatic Ewing sarcoma who have received prior therapy | To evaluate the objective response rate (ORR) and clinical benefit rate (CBR) of this compound | Age ≥12 years, histologically confirmed Ewing sarcoma, measurable disease, adequate organ function |

Future Directions

The ongoing clinical evaluation of this compound will provide crucial data on its safety and efficacy in patients with Ewing sarcoma. Future research will likely focus on:

-

Determining the optimal dose and schedule of this compound in this patient population.

-

Identifying predictive biomarkers of response to this compound.

-

Evaluating this compound in combination with standard-of-care chemotherapy or other targeted agents.

Conclusion

This compound represents a promising novel therapeutic strategy for Ewing sarcoma by targeting the fundamental mechanism of transcriptional addiction. Its oral bioavailability offers a significant advantage for patient convenience and potential for long-term administration. The preclinical data are encouraging, and the ongoing clinical trial will be instrumental in defining the role of this compound in the treatment of this challenging disease. Further research is warranted to fully elucidate its clinical potential and to identify patients most likely to benefit from this targeted therapy.

References

- 1. labiotech.eu [labiotech.eu]

- 2. ASCO 2025 - A new drug tested as a first-line treatment for poor-prognosis Ewing sarcomas | Gustave Roussy [gustaveroussy.fr]

- 3. targetedonc.com [targetedonc.com]

- 4. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Research Portal [scholarship.miami.edu]

- 7. ascopubs.org [ascopubs.org]

Early Clinical Trial Data for TP-1287: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Alvocidib has demonstrated preclinical and clinical activity in various malignancies. This compound is being developed to provide a more convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This document provides a technical summary of the available early clinical trial data for this compound, focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study (NCT03604783) in patients with advanced solid tumors.[1][3][4]

Core Mechanism of Action

This compound is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][5] This leads to a global suppression of transcription, with a particularly strong effect on genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the primary mechanism of this compound's anti-tumor activity.[2]

Signaling Pathway

Caption: Mechanism of action of this compound.

Clinical Trial Design (NCT03604783)

The Phase 1 study of this compound was designed as a two-part, open-label trial for patients with advanced solid tumors.[3][6]

Part 1: Dose Escalation

-

Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[3][6]

-

Design: A standard 3+3 dose-escalation design.[7]

-

Patient Population: Patients with advanced metastatic or progressive solid tumors who are refractory to or intolerant of standard therapies.[6]

-

Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7 cohorts.[7]

Part 2: Dose Expansion

-

Objective: To evaluate the preliminary anti-tumor activity of this compound at the RP2D.[3][5]

-

Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma, dedifferentiated liposarcoma, and synovial sarcoma.[5][8]

-

Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.[5]

Quantitative Data Summary

Pharmacokinetics (Dose-Escalation Phase)

Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated a near-linear increase in plasma Cmax and AUC with increasing doses of this compound.[7]

| Cohort | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| 1-5 | 1 mg QD up to <11 mg BID | Data not fully reported | Data not fully reported |

| 6 | Not specified | 80 | 499.3 |

| 7 | 11 mg BID | Data not fully reported | Data not fully reported |

Table 1: Summary of Pharmacokinetic Parameters for this compound. [7]

Clinical Benefit (Dose-Escalation Phase)

Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in heavily pretreated patients.[9]

| Tumor Type | Best Response | Duration of Treatment |

| Sarcoma | Partial Response | 15+ cycles |

| Renal Cell Carcinoma | Stable Disease | 7+ cycles |

| Bladder Cancer | Stable Disease | 6 and 8 cycles |

Table 2: Clinical Benefit Observed in the Dose-Escalation Phase. [9]

In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of 27) of patients remained on treatment for more than four cycles.[9]

Experimental Protocols

Pharmacodynamic Assessment of CDK9 Inhibition

A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target engagement, measured by the reduction of phosphorylated RNA Polymerase II (p-RNA Pol II) in peripheral blood mononuclear cells (PBMCs).[7]

Experimental Workflow:

Caption: Workflow for p-RNA Pol II pharmacodynamic analysis.

Methodology: While the specific proprietary protocol used in the clinical trial is not publicly available, a general methodology for assessing intracellular phosphoprotein levels by flow cytometry involves the following steps:

-

Sample Collection and Processing: Whole blood samples are collected from patients at specified time points. PBMCs are then isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer (e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.

-

Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain.[10]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-p-RNA Pol II antibody is measured for each cell, providing a quantitative assessment of the level of the target phosphoprotein.

-

Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol II signal is calculated for each sample and compared across different time points and dose levels to determine the extent of target inhibition by this compound.

The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol II in PBMCs, confirming target engagement of this compound.[7]

Safety and Tolerability

The safety profile of this compound in the dose-escalation phase was reported to be tolerable.[9] The most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were considered unlikely related or unrelated to this compound.[7]

Conclusion

The early clinical data from the Phase 1 study of this compound demonstrate a manageable safety profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in a heavily pretreated patient population with advanced solid tumors. The establishment of a recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts, particularly in sarcoma subtypes. These findings support the continued development of this compound as a potential oral therapeutic option for cancers dependent on transcriptional regulation by CDK9. Further results from the dose-expansion phase are anticipated to provide a more comprehensive understanding of the efficacy of this compound in specific tumor types.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]

- 3. targetedonc.com [targetedonc.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. Facebook [cancer.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase 1, First-in-human Study of Oral this compound in Patients with Advanced Solid Tumors [clin.larvol.com]

- 10. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (JM11-51) (MA5-32637) [thermofisher.com]

The Role of TP-1287 in Inhibiting Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-1287 is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic and oncogenic proteins, such as MCL-1 and c-MYC, leading to apoptosis in a variety of tumor cells. Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for various solid tumors, including Ewing sarcoma, prostate cancer, and breast cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, and experimental protocols related to this compound's role in inhibiting tumor growth.

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1, and oncogenes like c-MYC, for survival and proliferation. Inhibition of CDK9 presents a promising therapeutic strategy to disrupt these processes.

This compound is an investigational oral phosphate prodrug of alvocidib.[1][2] This formulation is designed to improve the oral bioavailability of alvocidib, allowing for more sustained systemic exposure.[2] Following oral administration, this compound is enzymatically hydrolyzed to the active moiety, alvocidib, which then exerts its inhibitory effect on CDK9.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK9 by its active metabolite, alvocidib. Alvocidib binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II.[1][2] This leads to a cascade of downstream effects culminating in tumor cell apoptosis.

The key steps in the signaling pathway are as follows:

-

Oral Administration and Conversion: this compound is administered orally and is subsequently converted to its active form, alvocidib.[1]

-

CDK9 Inhibition: Alvocidib inhibits the kinase activity of CDK9.[1][2]

-

Inhibition of RNAPII Phosphorylation: The inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II.[2]

-

Transcriptional Repression: This lack of phosphorylation leads to the stalling and premature termination of transcription of genes with short-lived mRNA, including critical survival factors for cancer cells.

-

Downregulation of MCL-1 and c-MYC: Consequently, there is a rapid decrease in the levels of the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[1][2]

-

Induction of Apoptosis: The downregulation of these key survival proteins triggers programmed cell death (apoptosis) in tumor cells.[1][2]

Preclinical Data

In Vitro Efficacy

The active form of this compound, alvocidib, has demonstrated potent cytotoxic activity across a range of cancer cell lines.

| Cell Line/Model | Cancer Type | IC50 (nM) | Citation |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 68 - 125 | [3] |

| Ewing Sarcoma PDX Cells | Ewing Sarcoma | 27 - 160 | [3] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that this compound effectively inhibits tumor growth. In an A-673 Ewing sarcoma xenograft model, administration of this compound at a dose of 2.5 mg/kg, once daily (QD), resulted in significant tumor growth inhibition.[3] Preclinical animal models have also indicated that this compound inhibits tumor growth in prostate, breast, and lung carcinomas.

Clinical Data

A Phase 1, first-in-human, open-label, dose-escalation study (NCT03298984) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with advanced solid tumors.

Pharmacokinetics

| Cohort | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| 1-6 | 1 mg QD to 11 mg BID | Up to 80 | Up to 499.3 |

Cmax and AUC increased in a near-linear fashion across the tested dose ranges.

Pharmacodynamics

Treatment with this compound resulted in dose-dependent reductions of phosphorylated RNA Polymerase II in peripheral blood mononuclear cells (PBMCs), confirming the on-target activity of the drug.

Clinical Efficacy

Clinical benefit was observed in several heavily pretreated patients with relapsed, refractory solid tumors.

| Tumor Type | Best Response | Duration |

| Sarcoma | Partial Response (PR) | 15+ cycles |

| Renal Cell Carcinoma (RCC) | Stable Disease (SD) | 7+ cycles |

| Bladder Cancer | Stable Disease (SD) | 6 and 8 cycles |

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is representative for determining the IC50 of alvocidib in cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of alvocidib in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model (Ewing Sarcoma)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Culture: Culture A-673 Ewing sarcoma cells under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 A-673 cells suspended in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., 2.5 mg/kg, QD) to the treatment group and a vehicle control to the control group.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or signs of toxicity are observed).

-

Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition (TGI).

Phospho-RNA Polymerase II Flow Cytometry Assay

This protocol is for the pharmacodynamic assessment of this compound's on-target activity in PBMCs.

-

Sample Collection: Collect whole blood from patients at baseline and post-treatment. Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Fixation: Fix the PBMCs with a formaldehyde-based fixation buffer to preserve the phosphorylation state of proteins.

-

Permeabilization: Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of RNA Polymerase II (Ser2 or Ser5 of the C-terminal domain).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-RNA Polymerase II signal in the gated PBMC population to determine the change from baseline.

Conclusion

This compound, an oral prodrug of the CDK9 inhibitor alvocidib, demonstrates significant potential as an anti-cancer therapeutic. Its mechanism of action, centered on the downregulation of key survival proteins like MCL-1 and c-MYC, has been validated in both preclinical and clinical settings. The promising efficacy data from in vitro and in vivo studies, coupled with the observed clinical benefit in a Phase 1 trial, supports the continued development of this compound for the treatment of various solid tumors. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with TP-1287

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of TP-1287, an investigational oral phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor, alvocidib.

Introduction

This compound is a novel small molecule inhibitor of CDK9, a key regulator of transcription.[1][2][3] As a prodrug, this compound is enzymatically converted to its active metabolite, alvocidib, which competitively binds to the ATP-binding pocket of CDK9.[1][2] This inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to a downstream reduction in the transcription of anti-apoptotic proteins, such as MCL-1 and c-MYC, ultimately inducing apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.[3]

These protocols are intended to guide researchers in the proper handling, preparation, and in vitro application of this compound for robust and reproducible experimental outcomes.

Materials and Reagents

2.1. Compound Handling and Storage

-

Compound: this compound

-

Appearance: Solid powder

-

Storage: Store at -20°C or -80°C in a desiccated environment.

-

Solubility: Soluble in DMSO.

2.2. Reagents for Cell Culture

-

Appropriate cancer cell lines (e.g., Ewing Sarcoma, Multiple Myeloma, or other relevant lines)

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics